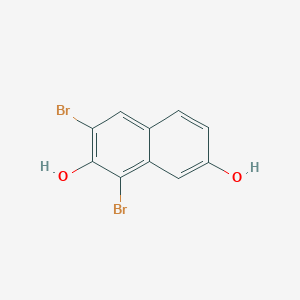

1,3-Dibromonaphthalene-2,7-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H6Br2O2 |

|---|---|

Molekulargewicht |

317.96 g/mol |

IUPAC-Name |

1,3-dibromonaphthalene-2,7-diol |

InChI |

InChI=1S/C10H6Br2O2/c11-8-3-5-1-2-6(13)4-7(5)9(12)10(8)14/h1-4,13-14H |

InChI-Schlüssel |

MIJPDPYOWGHHNW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C(C(=C(C=C21)Br)O)Br)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Dibromonaphthalene 2,7 Diol and Analogous Structures

Retrosynthetic Analysis and Design for 1,3-Dibromonaphthalene-2,7-diol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comicj-e.org For a molecule with multiple functional groups like this compound, the analysis begins by identifying the key bonds and functional groups to disconnect.

A plausible retrosynthetic pathway for this compound would prioritize the installation of the bromine atoms onto a pre-existing naphthalene-2,7-diol core. This approach is generally more feasible than constructing the naphthalene (B1677914) ring with the substituents already in place. The primary disconnection, therefore, involves the two carbon-bromine bonds, leading back to naphthalene-2,7-diol as the key precursor. This strategy is based on the principle of functional group interconversion (FGI), where one functional group is transformed into another. deanfrancispress.com

The retrosynthetic analysis can be summarized as follows:

Target Molecule: this compound

Disconnection (C-Br bonds): This leads to the precursor Naphthalene-2,7-diol and a brominating agent.

Precursor: Naphthalene-2,7-diol

Further Disconnection: Naphthalene-2,7-diol can be retrosynthetically derived from naphthalene-2,7-disulfonic acid. google.com

This analysis simplifies the synthetic problem into two main challenges: the synthesis of the naphthalene-2,7-diol precursor and the regioselective bromination at the C1 and C3 positions.

Precursor Chemistry and Synthetic Feasibility for Naphthalene-2,7-diol Derivatives

Naphthalene-2,7-diol is a crucial intermediate in the proposed synthesis of this compound. sigmaaldrich.comnih.gov The industrial synthesis of naphthalene-2,7-diol typically starts from naphthalene-2,7-disulfonic acid sodium salt. google.com This process involves an alkali fusion reaction at high temperatures, followed by acidification. google.com The high temperatures required for this reaction can sometimes lead to side products, such as 1-hydroxynaphthalene, due to the hydrolysis of one of the sulfonic acid groups. google.com

Alternative methods for synthesizing dihydroxynaphthalenes exist, though they may not all be suitable for producing the 2,7-isomer specifically. For instance, some methods involve the oxidation of naphthalenes or the use of starting materials that already contain one or more hydroxyl groups. The choice of synthetic route to naphthalene-2,7-diol will depend on factors such as the availability of starting materials, scalability, and desired purity.

The feasibility of using naphthalene-2,7-diol as a precursor is high, as it is a known compound with established synthetic routes. google.comsigmaaldrich.comnih.gov Its application extends to being a precursor for fluorescent carbon dots and multifunctional coatings. sigmaaldrich.com

Strategies for Regioselective Bromination of Naphthalene Diol Systems

The regioselective bromination of naphthalene and its derivatives is a well-studied area, yet achieving specific substitution patterns remains a challenge. cardiff.ac.ukresearchgate.net The directing effects of the hydroxyl groups in naphthalene-2,7-diol will significantly influence the position of electrophilic bromination. Hydroxyl groups are strongly activating and ortho-, para-directing. In naphthalene-2,7-diol, the positions ortho and para to the hydroxyl groups are C1, C3, C6, and C8.

Achieving selective bromination at the C1 and C3 positions requires careful control of reaction conditions. The use of different brominating agents and catalysts can influence the regioselectivity. For example, the bromination of naphthalene itself using bromine over solid catalysts like montmorillonite (B579905) clay can lead to a mixture of polybrominated naphthalenes. cardiff.ac.uk The acidity of the catalyst and the reaction time can be tuned to favor certain isomers. mdpi.com For instance, acidic amorphous silica-alumina catalysts can favor the formation of 1,4-dibromonaphthalene, while calcined montmorillonite KSF clay can yield a mixture rich in the 1,5-isomer. mdpi.com

While direct bromination of naphthalene-2,7-diol might lead to a mixture of isomers, protecting the hydroxyl groups as ethers or esters before bromination could alter the regioselectivity and potentially favor the desired 1,3-dibromo product. Subsequent deprotection would then yield the target molecule.

Development of Novel Synthetic Pathways for Dibrominated Naphthalenes

Research into the synthesis of dibrominated naphthalenes has led to the development of several novel pathways. While not specific to this compound, these methods offer valuable insights into the formation of C-Br bonds on the naphthalene scaffold.

One approach involves the dehydrobromination of tetrabromotetrahydronaphthalene derivatives. For example, 1,3-dibromonaphthalene (B1599896) can be prepared in high yield by the dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene. rsc.org This method involves a photobromination reaction followed by elimination. A similar strategy could potentially be adapted for substituted naphthalenes.

Another strategy involves the use of diazonium salts. For instance, 2,7-dibromonaphthalene (B1298459) can be synthesized from 2,7-diaminonaphthalene via a Sandmeyer-type reaction. chemicalbook.com A similar approach could be envisioned starting from a suitably substituted diaminonaphthalenediol. The synthesis of 2,3-dibromonaphthalene (B89205) has also been reported starting from 1,4-diamino-2,3-dibromonaphthalene. google.com

These alternative pathways highlight the diverse chemical transformations that can be employed to introduce bromine atoms onto a naphthalene ring, offering potential, albeit more complex, routes to this compound.

Optimization of Reaction Conditions and Yield for Naphthalene Diol Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in any synthetic sequence. For the synthesis of naphthalene diols and their derivatives, several factors can be adjusted.

In the alkali fusion method for preparing naphthalene-2,7-diol from its disulfonic acid, the reaction temperature and the composition of the alkali mixture are key parameters. google.comgoogle.com The addition of antioxidants like phenol (B47542) during the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium (B8443419) salt has been shown to prevent the oxidation of the resulting diol and improve product purity. google.com

For bromination reactions, the choice of solvent, temperature, and catalyst are crucial. mdpi.com The stoichiometry of the brominating agent must also be carefully controlled to avoid over-bromination. The use of flow reactors has been shown to improve safety and facilitate the scaling up of reactions involving hazardous reagents. researchgate.net

Chemical Reactivity and Functionalization of 1,3 Dibromonaphthalene 2,7 Diol

Reactivity of Bromine Substituents within the Naphthalene (B1677914) Core

The two bromine atoms on the naphthalene core are prime sites for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electronic environment of the naphthalene ring, influenced by the electron-donating hydroxyl groups, plays a significant role in the reactivity of these bromine substituents.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) provides a direct pathway to replace aryl halides with nucleophiles. nih.govlibretexts.org This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. nih.govlibretexts.org In the case of 1,3-Dibromonaphthalene-2,7-diol, the hydroxyl groups are electron-donating, which generally disfavors classical SNAr reactions.

However, SNAr reactions can still occur under specific conditions, particularly with highly activated nucleophiles or through alternative mechanisms like the concerted SNAr pathway, which does not strictly require electron-withdrawing groups. nih.gov For instance, the reaction of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines demonstrates a facile amine-amine exchange, highlighting that substitutions on the naphthalene core are possible. rsc.org While direct SNAr on this compound is not extensively documented, it is plausible that strong nucleophiles could displace the bromine atoms, especially at elevated temperatures or with the use of specific catalysts that can operate without strong electronic activation. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The most powerful and widely used methods for functionalizing the bromine positions on this compound are palladium-catalyzed cross-coupling reactions. These reactions offer mild conditions, high functional group tolerance, and excellent yields. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. youtube.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid for transmetalation. organic-chemistry.org For a substrate like 1,3-dibromo-2,7-dihydroxynaphthalene, sequential or double Suzuki couplings can be performed to introduce two new aryl or vinyl groups. The reaction conditions can be tuned to achieve either mono- or di-substitution, providing access to a diverse range of derivatives. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, a critical transformation for creating conjugated systems used in materials science. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a mild amine base. organic-chemistry.org Similar to the Suzuki reaction, the bromine atoms of 1,3-dibromo-2,7-dihydroxynaphthalene can be sequentially coupled with various alkynes, leading to the synthesis of di-alkynylated naphthalene cores. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in contexts where copper contamination is a concern. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃/Phosphine Ligand | K₂CO₃, K₃PO₄, Ba(OH)₂ | Dioxane, Toluene, DME | Arylboronic acids, Vinylboronic acids | Biaryls, Arylalkenes |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI, [DTBNpP]Pd(crotyl)Cl | Triethylamine, Diethylamine, TMP | DMF, THF, Water | Terminal alkynes | Arylalkynes, Enynes |

Transformations of the Hydroxyl Functional Groups

The two hydroxyl groups at the 2- and 7-positions offer another dimension of reactivity. They can be transformed into a variety of other functional groups, either to modify the final properties of the molecule or to activate these positions for further reactions.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of this compound can be readily converted into ethers or esters.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a standard method to produce the corresponding di-ethers. This transformation is useful for protecting the hydroxyl groups or for introducing new functionalities via the alkyl chain.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding esters. chemicalbook.com Esterification can be used to tune the electronic properties of the naphthalene system or to install functional handles for further elaboration. For example, 2,7-dihydroxynaphthalene (B41206) can be converted to 2,7-bis(diethylcarbamoyloxy)naphthalene, which can then undergo further coupling reactions. orgsyn.org

Derivatization to Activated Leaving Groups (e.g., Trifluoromethanesulfonates)

A key strategy for enabling cross-coupling reactions at positions bearing hydroxyl groups is their conversion into highly reactive leaving groups, such as trifluoromethanesulfonates (triflates). The hydroxyl groups can be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonyl)imide in the presence of a base like pyridine to form the corresponding bis(triflate). chemrxiv.org

Once formed, these triflate groups act as "pseudo-halides" and can participate efficiently in a range of palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. This two-step sequence (triflation followed by cross-coupling) effectively allows for the functionalization of the original hydroxyl positions, providing a complementary strategy to the direct functionalization of the bromine atoms.

Intramolecular Cyclization and Macrocyclization Approaches

The presence of four distinct functional handles (two bromines and two hydroxyls) on the this compound scaffold makes it an excellent precursor for the synthesis of complex cyclic structures. By carefully choosing the sequence of reactions, intramolecular cyclization can be induced to form new rings fused to the naphthalene core.

For example, after converting the hydroxyl groups to ethers bearing terminal reactive sites (e.g., alkynes or halides), a subsequent intramolecular cross-coupling reaction with the bromine atoms could lead to the formation of macrocycles. cam.ac.uk Such naphthalene-based macrocycles are of significant interest in supramolecular chemistry and host-guest systems. researchgate.netrsc.org Strategies involving sequential cross-coupling reactions, where one set of functional groups is used to build linear arms that are then cyclized using the remaining reactive sites, are powerful methods for constructing these sophisticated architectures. rsc.orgnih.gov The rigid naphthalene core provides a well-defined structural element, influencing the shape and properties of the resulting macrocycle.

Photochemical and Thermal Transformations of the Naphthalene Diol System

Information regarding the behavior of this compound under photochemical and thermal conditions is conspicuously absent from published scientific literature. Research on analogous brominated aromatic compounds and other naphthalenediols suggests potential pathways for transformation, but direct experimental evidence for the target compound is lacking.

Photochemical Transformations: Studies on other polyhalogenated aromatic compounds often show that exposure to ultraviolet (UV) radiation can induce dehalogenation, where a bromine atom is cleaved from the aromatic ring. For instance, the photolysis of various polyhalogenated carbazoles and brominated flame retardants has been shown to proceed via stepwise dehalogenation. It could be hypothesized that this compound might undergo a similar process, potentially leading to the formation of monobrominated naphthalenediols or even naphthalene-2,7-diol itself. However, without specific studies, the quantum yield, reaction kinetics, and the identity of any photoproducts remain purely speculative.

Thermal Transformations: The thermal stability of a compound is a critical parameter, often investigated through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Such analyses would provide key data points, including the decomposition temperature of this compound. Research on the thermal decomposition of brominated flame retardants, a broad class of related compounds, indicates that they degrade at elevated temperatures, often leading to the formation of brominated phenols and benzenes through the cleavage of the aromatic structure and C-Br bonds. cdu.edu.aumurdoch.edu.auresearchgate.net It is plausible that this compound would also decompose under thermal stress, but the specific products, decomposition pathway, and temperature thresholds are not documented.

Due to the absence of specific research, no data tables or detailed findings on the photochemical and thermal transformations of this compound can be presented.

Advanced Spectroscopic and Structural Characterization of 1,3 Dibromonaphthalene 2,7 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1,3-Dibromonaphthalene-2,7-diol, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand the compound's conformation.

¹H NMR Spectroscopic Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromine and hydroxyl substituents on the naphthalene (B1677914) ring. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Analysis of the coupling constants (J values) would be crucial for determining the relative positions of the protons. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. These coupling patterns would allow for the definitive assignment of each aromatic proton. The hydroxyl proton signals would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene core, as the substitution pattern renders them chemically inequivalent. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents.

Carbons bonded to the electronegative bromine atoms (C-1 and C-3) and oxygen atoms (C-2 and C-7) would exhibit characteristic downfield shifts. The specific chemical shift values would help confirm the substitution pattern. Quaternary carbon signals could be distinguished from protonated carbon signals using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between quaternary carbons and protons, and for confirming the placement of the bromine and hydroxyl substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be found in the 1400-1600 cm⁻¹ range. The C-Br stretching vibrations would occur at lower frequencies, typically in the 500-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring stretching vibrations are often strong in Raman spectra. This technique could also be useful for observing the C-Br stretching modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a chromophore, and its absorption spectrum would be affected by the bromo and hydroxyl substituents. The spectrum would likely show multiple absorption bands in the UV region, corresponding to π-π* transitions. The positions and intensities of these bands would be characteristic of the substituted naphthalene system. Fluorescence emission spectroscopy could also be performed to study the excited state properties of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. The expected monoisotopic mass can be calculated from the atomic masses of its constituent elements (C₁₀H₆Br₂O₂). The experimental HRMS data would be expected to match this calculated value with a high degree of accuracy (typically within a few parts per million), confirming the elemental composition of the compound. The isotopic pattern observed in the mass spectrum, due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br), would provide further confirmation of the presence of two bromine atoms in the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The determination of the three-dimensional atomic arrangement of a crystalline solid, such as this compound, is achieved through the powerful technique of X-ray crystallography. This method would provide definitive information on the molecule's conformation, the precise measurements of bond lengths and angles, and the nature of the intermolecular forces that govern its packing in the solid state.

Analysis of Molecular Conformation and Geometry

Without experimental data, a theoretical analysis would be the only recourse to predict the molecular conformation and geometry of this compound. Such computational studies would likely indicate a largely planar naphthalene core, a common feature for this aromatic system. The substituents—two bromine atoms and two hydroxyl groups—would be situated in the plane of the naphthalene rings. The intramolecular distances and angles, such as C-Br, C-O, and C-C bond lengths and the various bond angles, could be estimated using computational chemistry methods. However, these theoretical values await experimental verification through X-ray diffraction analysis.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

For comparative purposes, the crystallographic data for a related compound, 1,4-Dibromonaphthalene-2,3-diol, reveals a complex network of intermolecular interactions, including both intramolecular and intermolecular hydrogen bonds, as well as Br···Br contacts. nih.govcam.ac.uk This highlights the types of interactions that could potentially be observed in the crystal structure of this compound, once it is determined.

Computational and Theoretical Investigations of 1,3 Dibromonaphthalene 2,7 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.gov It is particularly effective for studying organic molecules like naphthalene (B1677914) derivatives, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net DFT calculations can predict a wide range of properties, from molecular geometry to reactivity indices, by approximating the exchange-correlation energy that accounts for electron-electron interactions.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an iterative process that adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. For 1,3-Dibromonaphthalene-2,7-diol, this process would reveal key structural parameters.

Theoretical calculations using a method like B3LYP with a 6-31+G(d,p) basis set would be employed to find the optimized geometry. researchgate.net The results would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the naphthalene core and the orientation of the hydroxyl (-OH) and bromine (-Br) substituents would be determined. The intramolecular interactions, such as potential hydrogen bonding between the hydroxyl proton at C2 and the bromine atom at C3, or with the adjacent oxygen, can also be identified and quantified.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations and is based on general knowledge of similar chemical structures. It is not from a specific published study on this exact molecule.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.37 - 1.43 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C-C-C (ring) | 118 - 122° |

| C-C-O | ~120° | |

| C-O-H | ~109° | |

| C-C-Br | ~120° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem. researchgate.netdergipark.org.tr These descriptors provide quantitative measures of a molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / (2η), where μ is the chemical potential (≈ -χ).

These values help in predicting how the molecule will interact with other reagents. A high electrophilicity index, for example, suggests the molecule will act as a strong electrophile in reactions. For this compound, the electron-withdrawing bromine atoms and electron-donating hydroxyl groups would significantly influence the energies and distributions of the HOMO and LUMO orbitals.

Table 2: Illustrative Global Reactivity Descriptors (Note: This table presents hypothetical values for illustrative purposes.)

| Descriptor | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the hydroxyl groups.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a strong positive potential.

Green regions represent neutral or zero potential.

The MEP surface for this molecule would clearly show the electrophilic character of the hydroxyl hydrogens and the nucleophilic character of the oxygen atoms, guiding predictions about its intermolecular interactions, particularly hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of synthesized compounds. arxiv.org

DFT calculations, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. nih.gov By comparing the calculated spectra with experimental data, one can confirm the molecular structure. The calculations would predict distinct shifts for each unique carbon and hydrogen atom in this compound, reflecting the influence of the bromine and hydroxyl substituents on the local electronic environment.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific molecular vibrations, such as O-H stretching, C=C aromatic stretching, and C-Br stretching. These predicted frequencies, though often systematically overestimated, can be scaled to provide a reliable match with experimental IR spectra.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry is invaluable for studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. mdpi.com For reactions involving this compound, such as electrophilic substitution or oxidation of the hydroxyl groups, DFT can be used to model the entire reaction pathway. ajchem-a.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

While DFT calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound in a solvent like water or DMSO would provide insights into:

Solvation: How solvent molecules arrange around the solute and the nature of the solute-solvent interactions (e.g., hydrogen bonding).

Conformational Dynamics: How the rotatable bonds, such as the C-O-H angle of the hydroxyl groups, fluctuate over time. This can reveal the dominant conformations in solution.

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in solution.

These simulations are critical for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical or biological system.

Applications in Advanced Functional Materials

Precursors for Organic Electronic Materials

The development of organic electronics is driven by the promise of lightweight, flexible, and low-cost devices. Naphthalene-based compounds, including derivatives of 1,3-dibromonaphthalene-2,7-diol, are integral to this field. nih.govossila.com The bromine and hydroxyl functionalities of the core molecule allow for a variety of chemical modifications, enabling the synthesis of materials with tailored electronic properties.

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation soft electronics. sigmaaldrich.com The performance of these devices is largely dependent on the organic semiconductor that forms the conductive channel. sigmaaldrich.com Naphthalene (B1677914) derivatives are widely utilized as building blocks for these semiconductors due to their stable structure and the ease with which they can be functionalized. nih.gov

Derivatives of dibromonaphthalene are used to construct semiconducting molecules for OFETs. ossila.com For instance, naphthodithiophenes, which can be synthesized from precursors like 3,6-dibromonaphthalene-2,7-diol, have shown potential for use in organic field-effect transistors. nih.gov The general approach involves converting the diol to a species with trifluoromethanesulfonyloxy (OTf) groups, which can then be replaced by other functional groups to build up the desired semiconductor. nih.gov The performance of OFETs can be significantly influenced by the molecular structure of the semiconductor. For example, some naphthalene-diimide-heterocycle-naphthalene diimide oligomers have been investigated as organic semiconductors in OFETs, exhibiting electron mobility and current on/off ratios that are crucial for device performance. google.com

Research has shown that the performance of OFETs based on naphthalene derivatives can be improved by adjusting factors such as the substrate temperature during fabrication. nih.gov Furthermore, the "building-blocks approach," which involves combining different molecular units, is a key strategy for developing new organic semiconductor materials with enhanced properties. nih.gov

Table 1: Performance of Naphthalene-Based OFETs

| Material | Configuration | Mobility (cm²/Vs) | On/Off Ratio | Key Feature |

|---|---|---|---|---|

| Naphthalene Derivatives (DIN, DSN, DPEN) | Single-component, top-contact | Up to 0.53 | - | DSN showed performance one to two orders of magnitude higher than DIN and DPEN. nih.gov |

| Naphthalene Derivatives with F₁₆CuPc | Two-component bilayer | - | - | Ambipolar performance was achieved by combining with an n-type material. nih.gov |

| PDI-bis-thiophene-PDI | Bottom-gate, top-contact | Up to 0.05 | 2.4 x 10⁶ | Solution-processable material. google.com |

This table is for illustrative purposes and includes data for various naphthalene derivatives to highlight the potential of this class of compounds in OFETs.

Organic Light-Emitting Diodes (OLEDs) are another significant application area for organic electronic materials. Dibromonaphthalene derivatives serve as intermediates in the synthesis of materials for OLEDs. ossila.com The development of efficient deep-blue OLEDs, for example, has been demonstrated using a 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) host. nih.gov While not directly this compound, this highlights the utility of the naphthalene core in OLED technology.

The strategy often involves creating host-dopant systems where a host material, derived from a naphthalene compound, transfers energy to a dopant, which then emits light. nih.gov The efficiency of this process depends on the spectral overlap between the emission of the host and the absorption of the dopant. nih.gov Novel fluorene-based molecules with naphthylanthracene endcaps have also been synthesized and used as non-doped emitters in OLEDs, achieving bright deep-blue electroluminescence. rsc.org

Conjugated polymers are a class of materials with alternating single and double bonds, which allows for the delocalization of electrons and gives them semiconducting properties. These polymers are central to the development of organic photovoltaics (OPVs), or organic solar cells. Dibromonaphthalene derivatives are used as intermediates in the synthesis of such polymers for OPV applications. ossila.com The presence of bromine atoms on the naphthalene core provides reactive sites for polymerization reactions, such as Suzuki coupling, to form long-chain conjugated polymers.

The optoelectronic properties of these polymers, which are crucial for their performance in solar cells, can be tuned by modifying the chemical structure of the monomer units. The use of 3-Bromonaphthalene-2,7-diol as a precursor for conductive polymers is an area of interest in organic electronics. smolecule.com

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org This field encompasses the principles of molecular recognition, where a "host" molecule selectively binds a "guest" molecule. wikipedia.org

The naphthalenediol core, as found in this compound, is a valuable structural motif for the design and synthesis of molecular hosts. The hydroxyl groups can participate in hydrogen bonding, a key interaction in molecular recognition. Furthermore, the aromatic naphthalene unit can engage in π-π stacking and cation-π interactions.

Researchers have synthesized acyclic pillar[n]naphthalenes, which are oligomers made of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges. nih.govnih.gov These molecules can act as synthetic receptors, or hosts, for various guest molecules. nih.govnih.gov The synthesis involves a one-step condensation reaction, demonstrating a straightforward approach to creating these host structures. nih.govnih.gov

Another example is the development of a "naphthocage," an organic cage with naphthalene walls that exhibits strong binding to certain cationic guests. jyu.fi The binding is facilitated by a combination of C–H···O, C–H···π, and cation···π interactions, highlighting the versatility of the naphthalene core in creating sophisticated host architectures. jyu.fi

The study of host-guest complexation provides insights into the fundamental principles of molecular recognition, which are crucial for biological processes and the development of sensors and other advanced materials. nih.gov The binding affinity between a host and a guest is often quantified by the association constant (Ka), with higher values indicating stronger binding.

Acyclic pillar nih.govnaphthalene has been shown to form complexes with organic ammonium (B1175870) guests, with association constants in the range of 10² to 10⁴ M⁻¹. nih.govnih.gov This demonstrates the ability of these naphthalene-based hosts to effectively bind guest molecules. The "naphthocage" mentioned earlier displays even stronger binding, with association constants up to 10¹⁰ M⁻¹ for certain guests. jyu.fi

The process of molecular recognition can also drive the self-assembly of molecules. For example, naphthalene diimide amphiphiles functionalized with a specific motif can self-assemble with tunable chirality upon binding with adenosine (B11128) phosphates. rsc.org This illustrates how molecular recognition can be used to control the structure and properties of larger assemblies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-(dinaphthalen-2-yl)-naphthalene |

| 2,3-diethoxynaphthalene |

| 2,7-di(anthracen-2-yl)naphthalene |

| 3,6-dibromonaphthalene-2,7-diol |

| 3-Bromonaphthalene-2,7-diol |

| Acyclic pillar[n]naphthalenes |

| Adenosine phosphates |

| F₁₆CuPc (copper hexadecafluorophthalocyanine) |

| Naphthalene diimide amphiphiles |

| Naphthodithiophenes |

| Organic ammonium cations |

| PDI-bis-thiophene-PDI |

Coordination Chemistry and Metal-Organic Materials

The structure of this compound makes it a versatile precursor for designing ligands for metal coordination, leading to the formation of discrete metal complexes and extended metal-organic materials.

The primary sites for ligand functionalization on this compound are the two hydroxyl groups. These groups can be deprotonated to form a naphthalenediolate dianion, which can act as a bidentate or bridging O-donor ligand. The coordination environment can be further tailored by chemically modifying these hydroxyl groups. For instance, they can be converted into ether or ester functionalities incorporating additional donor atoms (N, S, P), creating multidentate ligands capable of forming stable chelate rings with metal ions.

The bromine atoms also present opportunities for synthetic modification. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), the bromine substituents can be replaced with a wide variety of functional groups. acs.orgossila.com This allows for the introduction of other coordinating moieties, such as pyridyl or carboxylate groups, expanding the versatility of the ligand scaffold. For example, replacing the bromine atoms with pyridyl units could create a tetradentate N,N',O,O' ligand, suitable for coordinating a range of transition metals. worktribe.com

Ligands derived from this compound can coordinate with a variety of metal ions to form structurally diverse compounds. mdpi.com The deprotonated diol can act as a chelating ligand to a single metal center or as a bridging ligand connecting two or more metal centers. This bridging capability is fundamental to the construction of coordination polymers.

Depending on the coordination geometry of the metal ion and the flexibility of the organic ligand, various architectures can be achieved, from simple dinuclear complexes to one-, two-, or three-dimensional coordination polymers. worktribe.commdpi.com For example, using the naphthalenediolate as a linear bridging unit between metal centers could lead to the formation of one-dimensional chains. worktribe.com The incorporation of ancillary ligands can further influence the final structure and its properties. The resulting metal-organic materials can feature porous frameworks with potential applications in gas storage or separation, where the nature of the naphthalene backbone and its substituents would define the pore size and chemistry.

The table below illustrates potential coordination modes for ligands derived from this compound.

| Ligand Type | Coordination Mode | Resulting Structure |

| Naphthalenediolate | Bidentate Chelating | Mononuclear or Dinuclear Metal Complex |

| Naphthalenediolate | Bidentate Bridging | 1D, 2D, or 3D Coordination Polymer |

| Functionalized Naphthalene | Multidentate Chelating/Bridging | Complex Metal-Organic Frameworks (MOFs) |

While direct catalytic applications of this compound complexes are not extensively documented, the characteristics of related metal-naphthalene and metal-diol complexes suggest significant potential. acs.orgspringer.com Metal complexes are widely used as catalysts for a vast array of organic transformations. rsc.orgnih.gov The electronic properties of the ligand play a crucial role in tuning the catalytic activity of the metal center.

The electron-withdrawing nature of the bromine atoms combined with the electron-donating potential of the diolate oxygen atoms in a this compound-metal complex would create a unique electronic environment at the metal center. This could enhance catalytic activity in reactions such as:

Oxidation Reactions: Metal-diol complexes are known to catalyze the oxidation of various substrates. The specific redox potential of the metal center, modulated by the dibromonaphthalenediol ligand, could be harnessed for selective oxidation processes.

C-C Coupling Reactions: Palladium complexes, for instance, are workhorses in cross-coupling chemistry. nih.gov A Pd-naphthalenediol complex could potentially catalyze reactions like Suzuki or Heck couplings, with the ligand influencing catalyst stability and efficiency.

Asymmetric Catalysis: If the ligand is modified to be chiral, the resulting metal complexes could serve as catalysts for enantioselective transformations, a cornerstone of modern pharmaceutical synthesis.

Photocatalysis: Naphthalene-based systems often possess interesting photophysical properties. mdpi.com Inorganic and organometallic complexes can be used in photosensitization and photocatalysis, suggesting that metal complexes of this compound could be explored for light-driven catalytic reactions. springer.com

Developing these metal complexes as "catalytic metallodrugs" for intracellular catalysis represents an emerging frontier, where a catalyst performs a specific transformation within a biological environment. nih.govnih.gov

Analytical Methodologies for Research and Characterization of 1,3 Dibromonaphthalene 2,7 Diol

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are fundamental in the analysis of "1,3-Dibromonaphthalene-2,7-diol," enabling its separation from reaction mixtures, identification, and the determination of its purity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like "this compound". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the separation of naphthalene (B1677914) derivatives. A study on the determination of various naphthalenediols in cosmetic samples utilized a reversed-phase HPLC method, which can be adapted for the analysis of "this compound". researchgate.net The separation is typically achieved using a C18 column with a gradient elution of methanol (B129727) and a weak acid solution, such as acetic acid, in water. researchgate.net Detection is commonly performed using a UV detector, as the naphthalene ring system exhibits strong UV absorbance. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be used, exploiting the native fluorescence of the naphthalenediol structure. nih.gov

A typical HPLC setup for the analysis of "this compound" would involve the parameters outlined in the table below.

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 4 µm particle size) |

| Mobile Phase | Gradient of Methanol and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 230 nm or Fluorescence Detector |

| Temperature | 25 °C |

| This table is based on methodologies reported for similar naphthalenediol compounds. researchgate.netnih.gov |

Thin-Layer Chromatography (TLC):

TLC is a versatile and rapid technique often used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For "this compound," silica (B1680970) gel plates are used as the stationary phase, and a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate, serves as the mobile phase. nih.govrsc.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light, where the naphthalene ring will fluoresce, or by using staining agents like potassium permanganate (B83412) or iodine vapor. rsc.orgchegg.com While TLC is generally a qualitative technique, it can be used for semi-quantitative analysis by comparing the spot intensity to that of known standards. nih.gov

Gas Chromatography (GC):

GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to its relatively low volatility and the presence of polar hydroxyl groups. Therefore, derivatization is often required to increase its volatility and thermal stability. nih.gov A common derivatization method involves converting the hydroxyl groups to their corresponding trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov The resulting derivative is more amenable to GC analysis. The separation is typically performed on a capillary column coated with a nonpolar stationary phase, and detection is most powerfully achieved using a mass spectrometer (GC-MS), which provides both retention time data for identification and a mass spectrum for structural confirmation. nih.govnih.gov

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in determining the redox potential of "this compound" and understanding its electron transfer properties. libretexts.org

Cyclic Voltammetry (CV):

CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. libretexts.orgnih.gov This technique provides information about the oxidation and reduction potentials of the compound. The resulting plot of current versus potential is known as a cyclic voltammogram. nih.gov For "this compound," the voltammogram would reveal the potentials at which the diol is oxidized and the resulting oxidized species is reduced. The presence of electron-withdrawing bromine atoms and electron-donating hydroxyl groups on the naphthalene ring will influence these redox potentials. Studies on halogenated naphthalene derivatives and other naphthalene oligomers have demonstrated the utility of CV in elucidating their electronic structures and redox behavior. unifi.itresearchgate.net

A typical experimental setup for the cyclic voltammetry of "this compound" is detailed in the table below.

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Solvent | Acetonitrile or a water-acetone mixture |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) or similar |

| Scan Rate | 100 mV/s |

| This table is based on standard practices for the electrochemical analysis of organic compounds. nih.govunifi.itresearchgate.net |

The redox potential values obtained from CV are crucial for applications where the compound might be involved in electron transfer processes.

Advanced Spectroscopic Techniques for Quantitative Analysis

Advanced spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of "this compound". These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of "this compound". rsc.orgnih.gov The ¹H NMR spectrum would provide information on the number and chemical environment of the protons on the naphthalene ring and the hydroxyl groups. The ¹³C NMR spectrum would reveal the number of distinct carbon atoms and their chemical shifts, which are influenced by the attached bromine and hydroxyl substituents. nih.govresearchgate.net Data from related brominated and hydroxylated naphthalene compounds can be used to predict and interpret the spectra of the target molecule. rsc.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For "this compound," the IR spectrum would show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically in the region of 3200-3600 cm⁻¹), C-O stretching, C-Br stretching, and the aromatic C-H and C=C stretching vibrations of the naphthalene ring. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netnist.gov The naphthalene ring system has characteristic UV absorption bands, and the positions and intensities of these bands are affected by the substituents. researchgate.net The presence of the bromine atoms and hydroxyl groups will cause shifts in the absorption maxima compared to unsubstituted naphthalene. This technique can be used for quantitative analysis by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law. scispace.com

Comparative Studies and Structure Function Relationships

Investigation of Isomerism Effects on Chemical Reactivity and Material Performance

The arrangement of substituents on the naphthalene (B1677914) skeleton, known as isomerism, critically influences both chemical reactivity and the performance of materials derived from these molecules. The distinction between different isomers, such as 1,3-dibromonaphthalene (B1599896) and 1,4-dibromonaphthalene, provides a fundamental understanding of these effects.

Theoretical investigations into the stability of dibromonaphthalene isomers have shown that the 1,3-isomer is thermodynamically more stable than the 1,4-isomer. researchgate.net This preference is attributed to differences in electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap for 1,3-dibromonaphthalene is calculated to be higher than that of the 1,4-isomer, suggesting greater kinetic stability. researchgate.net Furthermore, the 1,3-isomer possesses a significantly larger dipole moment, which can influence its solubility and intermolecular interactions in condensed phases. researchgate.net

These fundamental differences in stability and electronic structure have direct consequences on chemical reactivity. For instance, in dehydrobromination reactions of tetrabromotetrahydronaphthalene, the formation of 1,3-dibromonaphthalene is favored over the 1,4-isomer, a phenomenon explained by the greater stability of the former. researchgate.netrsc.org

Table 1: Calculated Properties of Dibromonaphthalene Isomers

This table compares theoretical parameters for 1,3-dibromonaphthalene and 1,4-dibromonaphthalene, illustrating the impact of isomerism on electronic properties and stability. The data is derived from theoretical calculations at the B3lyp/6-31+G(d,p) level. researchgate.net

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Stability |

|---|---|---|---|

| 1,3-Dibromonaphthalene | 4.98 | 1.59 | More Stable |

| 1,4-Dibromonaphthalene | 4.71 | 0.00 | Less Stable |

Elucidation of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of naphthalene derivatives are profoundly influenced by the nature and position of their substituents. In 1,3-Dibromonaphthalene-2,7-diol, the naphthalene core is functionalized with both electron-withdrawing bromine atoms and electron-donating hydroxyl groups. The interplay between these opposing electronic effects governs the molecule's behavior when interacting with light.

The introduction of substituents onto a naphthalene ring generally causes shifts in its absorption and fluorescence spectra. mdpi.comresearchgate.net Electron-donating groups, such as the hydroxyl (-OH) groups in the target molecule, typically cause a bathochromic (red) shift in both absorption and emission wavelengths. mdpi.comresearchgate.net This is because they raise the energy of the HOMO more than the LUMO, effectively reducing the energy gap for electronic transitions.

Conversely, electron-withdrawing groups can also extend the π-conjugation and influence the electronic transitions. When both donor and acceptor groups are present, they can facilitate intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com This ICT character often results in excited states that are more polar than the ground state, leading to pronounced solvatochromism, where the emission wavelength changes with solvent polarity. mdpi.com For example, studies on naphthalenes with amine donors and carbonyl acceptors show strong, solvatochromic fluorescence attributed to an ICT excited state. mdpi.com

The specific substitution pattern is crucial. Substituents in a "para-like" arrangement (e.g., at the 1,5- or 2,6-positions) are more effective at transmitting electronic effects via resonance than those in a "meta-like" arrangement. researchgate.net In this compound, the 2,7-diol substitution can be considered a "para-like" interaction across the naphthalene core, which is efficient for delocalizing the effect of the electron-donating hydroxyl groups. The bromine atoms at the 1 and 3 positions add further electronic and steric modulation. This complex substitution pattern fine-tunes the molecule's photophysical properties, including its fluorescence quantum yield and lifetime. mdpi.comkuleuven.be

Table 2: Photophysical Properties of Substituted Naphthalenes

This table presents a comparison of absorption and emission data for various naphthalene derivatives, demonstrating the influence of different substituents on their optical properties in solution. mdpi.comkuleuven.be

| Compound | Substituents | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Naphthalene | None | 275 | 321 | 0.23 |

| 1-(Trimethylsilyl)naphthalene | 1-Si(CH₃)₃ | 284 | 325 | 0.20 |

| Naphthalene Diimide Derivative 1 | Allylamine groups | 513 | 535 (in Toluene) | >0.5 |

| Naphthalene Diimide Derivative 2 | Allylamine and Bromo groups | 601 | 630 (in Toluene) | >0.5 |

Rational Design Principles for Functional Naphthalene-Based Molecules

The insights gained from studying isomerism and substituent effects form the basis for the rational design of new functional molecules built upon the naphthalene scaffold. By strategically selecting and placing substituents, chemists can create compounds with tailored properties for specific applications in materials science, electronics, and biotechnology. nih.govmdpi.comnih.gov

Key Design Principles:

Tuning Electronic Properties: To create materials for organic electronics, such as organic field-effect transistors (OFETs), the HOMO and LUMO energy levels must be precisely controlled to match electrode work functions and ensure efficient charge injection and transport. This is achieved by balancing the number and strength of electron-donating (e.g., -OH, -OR, -NR₂) and electron-withdrawing (e.g., -Br, -CN, imide groups) substituents. researchgate.netiau.ir For instance, naphthalene diimides are designed as potent n-type (electron-transporting) materials due to the strong electron-withdrawing nature of the imide groups. kuleuven.bebeilstein-journals.org

Engineering Optical Properties: For applications in fluorescent probes, sensors, or organic light-emitting diodes (OLEDs), the absorption and emission characteristics are critical. To achieve emission in the visible or near-infrared range, the π-system is often extended, and strong donor-acceptor pairs are incorporated to promote ICT. mdpi.com The choice of isomer is also critical, as it affects the planarity and rigidity of the molecule, which in turn influences the fluorescence quantum yield. mdpi.com

Controlling Supramolecular Assembly: The design of molecules for self-assembling systems, such as liquid crystals or organic nanomaterials, relies on controlling intermolecular forces. The strategic placement of hydrogen-bonding groups (like the hydroxyls in this compound), alkyl chains, and aromatic cores dictates the solid-state packing and morphology of the final material. beilstein-journals.org

Designing for Biological Interaction: Naphthalene-based structures can be designed as therapeutic agents or biological probes. For example, bis-naphthalimides have been rationally designed to act as DNA intercalating agents. nih.gov The design process involves using molecular modeling to optimize the shape, size, and electronic properties of the molecule to ensure a strong and specific interaction with the biological target, such as DNA grooves or enzyme active sites. nih.govnih.gov

By applying these principles, the this compound scaffold can be viewed as a versatile starting point for developing a wide range of advanced functional materials.

Table 3: Rational Design Principles for Naphthalene Derivatives

This table summarizes how specific structural modifications to the naphthalene core can be used to achieve desired functional outcomes.

| Desired Functional Outcome | Structural Design Strategy | Example Application |

|---|---|---|

| Efficient Electron Transport (n-type) | Incorporate strong electron-withdrawing groups (e.g., imides, -CN). | Organic Field-Effect Transistors (OFETs) beilstein-journals.org |

| Strong, Red-Shifted Fluorescence | Introduce donor-acceptor pairs in a "para-like" arrangement (e.g., 2,6-). | Fluorescent Probes & OLEDs mdpi.com |

| Specific DNA Binding | Optimize geometry for intercalation; use linkers to create bis-naphthalimides. | Anticancer Agents nih.gov |

| Ordered Solid-State Packing | Control isomerism; introduce groups capable of H-bonding or van der Waals interactions. | Organic Semiconductors, Liquid Crystals beilstein-journals.org |

Emerging Research Frontiers and Future Prospects for 1,3 Dibromonaphthalene 2,7 Diol

Development of Sensors and Probes Based on Naphthalenediol Derivatives

The inherent fluorescence of the naphthalene (B1677914) core makes naphthalenediol derivatives prime candidates for the development of highly sensitive and selective sensors and probes. The hydroxyl groups on the naphthalene ring provide convenient handles for functionalization, allowing for the tailored design of molecules that can detect a wide array of analytes, from metal ions to biologically significant molecules.

Research in this area focuses on manipulating the electronic properties of the naphthalene system to induce changes in fluorescence upon binding with a target analyte. This can be achieved through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). For instance, the introduction of specific binding sites, such as crown ethers or aza-macrocycles, can lead to selective ionophores for cations like sodium, potassium, and heavy metals.

While no specific studies on 1,3-Dibromonaphthalene-2,7-diol as a sensor have been reported, the presence of bromine atoms could potentially quench fluorescence, a property that could be exploited in "turn-on" fluorescent sensors. In such a system, the displacement of the bromine atoms or a conformational change upon analyte binding could restore fluorescence, providing a clear signal.

Table 1: Examples of Naphthalenediol-Based Sensors and Their (Hypothetical) Analogs

| Naphthalenediol Derivative | Target Analyte | Sensing Mechanism | Hypothetical 1,3-Dibromo-2,7-diol Analog's Potential |

| Naphthalenediol-appended aza-macrocycle | Metal Cations (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence | Enhanced selectivity due to steric hindrance from bromine atoms. |

| Naphthalenediol-boronic acid | Sugars | Covalent binding leading to fluorescence change | Potential for dual-mode sensing (fluorescence and colorimetric). |

| Naphthalenediol-functionalized nanoparticles | pH | Protonation/deprotonation of hydroxyl groups | Increased sensitivity in acidic ranges due to electron-withdrawing bromine atoms. |

Bio-inspired Material Design and Applications in Chemical Biology

The structural rigidity and aromatic nature of the naphthalene scaffold, combined with the hydrogen-bonding capabilities of the diol functionality, make naphthalenediol derivatives attractive building blocks for bio-inspired materials. These materials can mimic biological structures and functions, leading to applications in areas such as drug delivery, tissue engineering, and biocatalysis.

A key area of exploration is the self-assembly of naphthalenediol derivatives into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. This self-assembly is driven by non-covalent interactions, including π-π stacking of the naphthalene rings and hydrogen bonding between the hydroxyl groups. The bromine atoms in this compound could introduce additional halogen bonding interactions, providing another layer of control over the self-assembly process and the morphology of the resulting nanostructures.

In the realm of chemical biology, naphthalenediol derivatives can be used as scaffolds for the design of enzyme inhibitors or as probes to study biological processes. The diol functionality can mimic the phosphate (B84403) groups of nucleotides, potentially leading to inhibitors of kinases or phosphatases. The bromine atoms could serve as sites for further chemical modification to attach targeting moieties or other functional groups.

Integration into Hybrid Organic-Inorganic Materials

The fusion of organic molecules with inorganic frameworks gives rise to hybrid materials with synergistic properties, combining the processability and functionality of organic components with the robustness and stability of inorganic materials. Naphthalenediol derivatives are excellent candidates for incorporation into such hybrid systems.

One prominent approach is the use of naphthalenediols as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The diol groups can coordinate with metal ions, forming porous, crystalline structures with high surface areas. These MOF-naphthalenediol hybrids have potential applications in gas storage and separation, catalysis, and sensing. The bromine atoms in this compound could influence the porosity and electronic properties of the resulting MOF.

Another avenue is the covalent grafting of naphthalenediol derivatives onto the surface of inorganic materials like silica (B1680970) or titania. This can be achieved through the reaction of the hydroxyl groups with surface functionalities on the inorganic support. Such modifications can impart new properties to the inorganic material, such as hydrophobicity, fluorescence, or specific binding capabilities. For example, silica nanoparticles functionalized with a fluorescent naphthalenediol could be used for bioimaging applications.

Advanced Computational Methodologies for Predictive Modeling

As the complexity of molecular design increases, computational methods have become indispensable tools for predicting the properties and behavior of new compounds, thereby guiding synthetic efforts. For naphthalenediol derivatives, a range of computational techniques are being employed to accelerate the discovery of new materials with desired functionalities.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of naphthalenediol derivatives, such as their self-assembly in solution or their interactions with biological macromolecules. These simulations can help in understanding the formation of nanostructures and in designing molecules with specific binding affinities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of naphthalenediol derivatives with their observed activity, for instance, their efficacy as sensors or their biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds, including hypothetical derivatives of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dibromonaphthalene-2,7-diol from naphthalene-2,7-diol, and how can regioselectivity be controlled?

To synthesize this compound, a two-step bromination of naphthalene-2,7-diol (CAS 582-17-2) is typically employed. First, bromination agents like bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or polar aprotic solvents (e.g., DMF, chloroform) are used. Regioselectivity at the 1,3-positions is influenced by steric and electronic factors of the diol. Catalytic methods, such as using Lewis acids (e.g., FeBr₃), can enhance selectivity. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via recrystallization (ethanol or chloroform) .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify aromatic proton shifts (δ 7.0–8.5 ppm) and confirm bromine substitution patterns via coupling constants and splitting.

- IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and C–Br vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ at m/z 318 for C₁₀H₆Br₂O₂) and isotopic patterns characteristic of bromine.

- Melting Point Analysis : Compare observed values with literature data to assess purity .

Q. What safety protocols are essential for handling brominated aromatic diols in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors.

- Waste Disposal : Collect brominated waste separately in halogenated solvent containers.

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Toxicity data for similar compounds (e.g., naphthalene derivatives) suggest potential respiratory and dermal irritation .

Advanced Research Questions

Q. How does bromination at the 1,3-positions alter the photophysical and thermal properties of naphthalene-2,7-diol derivatives?

Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, potentially shifting UV-Vis absorption maxima (λmax) to longer wavelengths. Thermal stability can be assessed via Differential Scanning Calorimetry (DSC): brominated derivatives may exhibit higher degradation temperatures (e.g., 375–416°C for methacrylic copolymers) compared to non-brominated analogs. Photoluminescence studies in polar solvents (e.g., DMSO) can reveal quenching effects due to heavy atom (Br) presence .

Q. What strategies resolve contradictory data on the reactivity of this compound in copolymerization reactions?

Contradictions in copolymerization yields or side products (e.g., crosslinking vs. linear growth) often stem from monomer feed ratios or initiator efficiency. For example:

- Feed Ratio Optimization : Vary the molar ratio of this compound to comonomers (e.g., styrene or MMA) to balance reactivity.

- Initiator Selection : Use azobisisobutyronitrile (AIBN) at 60–80°C for radical polymerization.

- Post-Polymerization Analysis : Employ Gel Permeation Chromatography (GPC) to compare molecular weight distributions and identify branching .

Q. How do reaction parameters influence regioselectivity in brominating dihydroxynaphthalene derivatives?

- Temperature : Lower temperatures (0–25°C) favor kinetic control, potentially enhancing 1,3-substitution over 1,4- or 1,6-isomers.

- Solvent Polarity : Polar solvents (e.g., DMF, acetic acid) stabilize charged intermediates, improving regioselectivity.

- Catalysts : Lewis acids like FeBr₃ direct electrophilic bromination to electron-rich positions.

Validate regioselectivity via X-ray crystallography or NOESY NMR for spatial confirmation .

Q. What methodological approaches address discrepancies in bromination yields reported across studies?

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track bromine consumption.

- Byproduct Identification : GC-MS or LC-MS can detect dibrominated isomers or oxidative byproducts.

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the solubility of this compound in organic solvents?

Discrepancies often arise from crystallinity differences or trace impurities. Standardize solubility testing by:

- Recrystallization : Purify the compound via ethanol/water mixtures.

- Dynamic Light Scattering (DLS) : Measure particle size in suspensions to detect aggregation.

- Solvent Polarity Index : Correlate solubility with Hansen solubility parameters (δD, δP, δH) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.